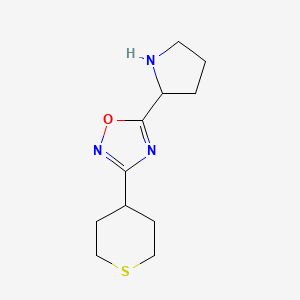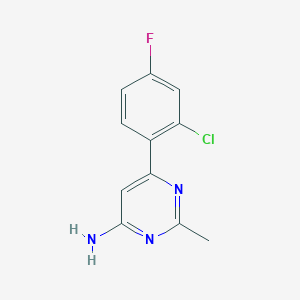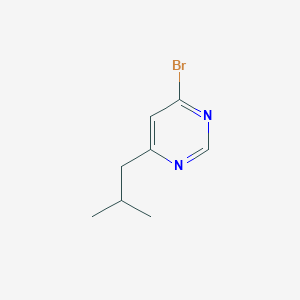
4-Bromo-6-isobutylpyrimidine
Übersicht
Beschreibung
4-Bromo-6-isobutylpyrimidine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. It is closely related to 2-Chloro-4-bromo-6-isobutylpyrimidine, which has a molecular weight of 249.54 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray diffraction, density functional theory (DFT), and atoms in molecule (AIM) analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Research
4-Bromo-6-isobutylpyrimidine serves as a privileged scaffold in the synthesis of compounds with potential anticancer properties. Pyrimidine derivatives are known to modulate myeloid leukemia and breast cancer, among other types . The compound’s ability to act as a building block for anticancer agents is significant due to its structural diversity and the biological activities it can impart.
Antimicrobial and Antifungal Applications
The pyrimidine ring found in this compound is a common feature in many antimicrobial and antifungal agents . Research has shown that pyrimidine derivatives can be effective against a range of microbial and fungal pathogens, making them valuable in the development of new treatments.
Anti-Inflammatory and Analgesic Effects
Studies have indicated that pyrimidine derivatives exhibit potent anti-inflammatory and analgesic activities . This compound could be used to synthesize new compounds that target specific inflammatory mediators, potentially leading to the development of novel anti-inflammatory drugs.
Cardiovascular Therapeutics
Pyrimidine-based compounds have been associated with cardiovascular benefits, including antihypertensive effects . The structural versatility of this compound may allow for the creation of new drugs that can manage blood pressure and other cardiovascular conditions.
Antidiabetic Agents
The pyrimidine core is also present in several antidiabetic medications. With the right substitutions, this compound could contribute to the synthesis of new compounds that regulate blood sugar levels and provide better management of diabetes .
Neuroprotective Properties
There is evidence to suggest that pyrimidine derivatives can have neuroprotective effects, particularly in the context of retinal ganglion cell protection . This opens up possibilities for this compound in the development of treatments for neurodegenerative diseases.
Synthesis of Fluorescently Labeled Nucleosides
In molecular biology, fluorescently labeled nucleosides are important tools for studying DNA and RNA. This compound could be used as an intermediate in the synthesis of these labeled nucleosides, aiding in research and diagnostic applications .
Development of Antiviral Agents
Given the structural importance of pyrimidine in antiviral drugs, this compound could play a role in the creation of new medications to combat viral infections .
Eigenschaften
IUPAC Name |
4-bromo-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGVCDZQNPTHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
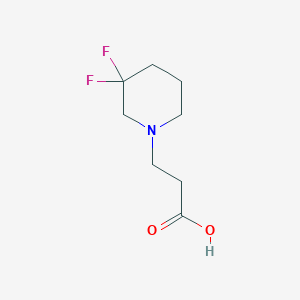
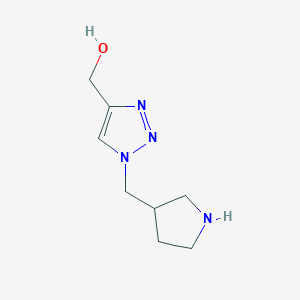
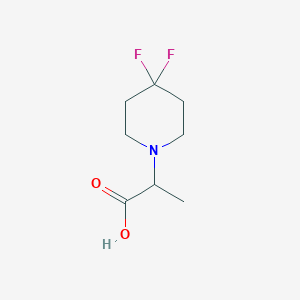
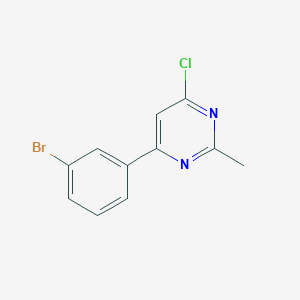
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)
![(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1475438.png)
amine](/img/structure/B1475439.png)


